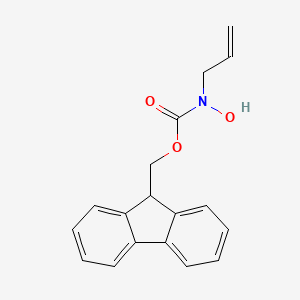

Fmoc-N-allyl-hydroxylamine

Übersicht

Beschreibung

Fmoc-N-allyl-hydroxylamine: is a chemical compound used primarily in the field of organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. The compound’s molecular formula is C18H17NO3 , and it has a molecular weight of 293.30 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-N-allyl-hydroxylamine can be synthesized through various methods. One common approach involves the reaction of Fmoc-protected amino acids with allyl hydroxylamine under specific conditions. The reaction typically requires the use of solvents such as dichloromethane (DCM) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction . The resulting product is then purified through standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability .

Analyse Chemischer Reaktionen

Fmoc Group Removal

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved via β-elimination under basic conditions. Piperidine (20% in DMF) is the standard reagent, achieving >95% deprotection within 5–10 minutes . Secondary amines like piperazine accelerate this process due to their nucleophilicity and steric accessibility .

Allyl Group Cleavage

The allyl moiety is removed under palladium-catalyzed conditions. A mixture of Pd(PPh₃)₄ (0.3 equiv.) and TIPS (50 equiv.) in dichloromethane (DCM) selectively cleaves the allyl group within 2 hours without affecting acid-labile protecting groups . This orthogonal deprotection strategy enables sequential modification in peptide synthesis.

Bioconjugation and Crosslinking

Fmoc-N-allyl-hydroxylamine facilitates stable oxime bond formation between hydroxylamine and carbonyl groups. Key applications include:

-

Peptide-Polymer Hybrids : Reacts with ketone-functionalized polymers (e.g., PEG) at pH 4.5–5.5, achieving >80% conjugation efficiency .

-

Antibody-Drug Conjugates (ADCs) : Site-specific linkage to aldehyde-tagged antibodies under mild aqueous conditions .

Reaction with Electrophiles

The hydroxylamine group undergoes nucleophilic reactions:

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., TsCl) in DCM/TEA to form sulfonamides .

-

Acylation : Forms carbamates with chloroformates (e.g., Fmoc-Cl) in anhydrous THF .

Stability and Side Reactions

-

pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids (TFA >50%) or bases (NH₄OH) .

-

Oxidative Degradation : Susceptible to peroxides, requiring storage under inert gas (N₂/Ar) .

Key Data Table: Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

Fmoc-N-allyl-hydroxylamine is primarily utilized as a protecting group for amino acids during peptide synthesis. It allows for selective reactions that enhance the yield and purity of complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is stable under various conditions but can be easily removed under basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

Case Study: Solid-Phase Peptide Synthesis

In research conducted by Liu et al., this compound was employed to introduce solubilizing sequences into peptides. This method demonstrated significant improvements in the synthesis of challenging peptides, showcasing the utility of this compound in enhancing peptide solubility and yield .

Drug Development

Design of Bioactive Compounds

this compound plays a crucial role in medicinal chemistry, particularly in the design and synthesis of inhibitors and other bioactive compounds. Its ability to form stable linkages with biomolecules facilitates the development of targeted therapies .

Case Study: Inhibitor Development

Research on insulin-degrading enzyme (IDE) inhibitors highlighted the effectiveness of this compound derivatives in enhancing the potency of these compounds. The study found that modifications using this compound led to improved binding affinity and selectivity .

Bioconjugation

Creating Stable Linkages

In bioconjugation processes, this compound is used to create stable linkages between biomolecules, which is essential for developing targeted therapies and diagnostics. Its reactivity allows for efficient conjugation without compromising the integrity of the biomolecules involved .

Material Science

Functionalized Polymers

this compound is also applied in material science for the development of functionalized polymers. These polymers are utilized in coatings and adhesives that require specific properties, such as enhanced adhesion or resistance to environmental factors .

Analytical Chemistry

Derivatization of Amines

In analytical chemistry, this compound aids in the derivatization of amines, improving their detection and quantification in various analytical techniques. This enhances the accuracy of results obtained from methods such as chromatography .

Wirkmechanismus

The mechanism of action of Fmoc-N-allyl-hydroxylamine involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically using reagents like piperidine. This deprotection step allows for the selective exposure of amine groups, facilitating subsequent coupling reactions . The compound’s molecular targets and pathways are primarily related to its interactions with amine groups in peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.

Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group for amines.

Alloc-protected amino acids: These compounds use the allyloxycarbonyl (Alloc) group for amine protection.

Uniqueness: Fmoc-N-allyl-hydroxylamine is unique due to its combination of the Fmoc protecting group and the allyl hydroxylamine moiety. This combination allows for specific applications in peptide synthesis and modification, providing advantages in terms of selectivity and efficiency .

Biologische Aktivität

Fmoc-N-allyl-hydroxylamine is a compound primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity is closely linked to its role as a protecting group for amino groups, which facilitates various biochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Target of Action

this compound acts primarily as a protecting group for the amino group during peptide synthesis. This protection allows for selective coupling reactions without interference from the amino group, which is crucial for forming peptide bonds effectively.

Mode of Action

The compound enables successful peptide bond formation by preventing unwanted reactions at the amino group. It is essential in synthesizing complex peptides and proteins, allowing researchers to study protein-protein interactions and enzyme mechanisms .

Biochemical Pathways

In biochemical pathways, this compound contributes to the synthesis of peptides that can modulate biological processes. Its ability to protect amine groups makes it valuable in developing peptide-based drugs and therapeutic agents .

Applications in Research and Medicine

Research Applications

- Peptide Synthesis : this compound is widely used in SPPS, facilitating the synthesis of various peptides .

- Protein Modification : The compound allows for the modification of peptides and proteins, enabling detailed studies on their interactions and functions .

Medical Applications

- Drug Development : Its role in synthesizing peptide-based drugs highlights its potential in therapeutic applications. The protective nature of this compound aids in creating stable drug candidates with improved bioavailability .

- Cancer Research : Recent studies have explored hydroxylamine derivatives similar to this compound for their potential anti-cancer properties, particularly against tumors with specific genetic mutations .

Comparative Analysis

| Compound | Protection Type | Applications | Unique Features |

|---|---|---|---|

| This compound | Amino group protection | Peptide synthesis, drug development | Combines Fmoc protecting group with allyl hydroxylamine moiety |

| Boc-protected amino acids | Amino group protection | Peptide synthesis | More hydrophilic; less stable under acidic conditions |

| Alloc-protected amino acids | Amino group protection | Peptide synthesis | Allows for selective deprotection under specific conditions |

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly increased the efficiency of synthesizing complex peptides compared to other protecting groups. This was attributed to its stability and selectivity during coupling reactions .

- Biological Activity Assessment : In vitro studies assessed the biological activity of peptides synthesized using this compound. Results indicated that these peptides exhibited enhanced solubility and membrane permeability, making them suitable candidates for therapeutic applications .

- Cancer Treatment Potential : Research has indicated that hydroxylamine derivatives can inhibit specific cancer cell lines effectively. For instance, a derivative similar to this compound showed significant inhibition against mutant EGFR-positive lung cancer cells, suggesting potential therapeutic applications .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQOAGPJVDZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.